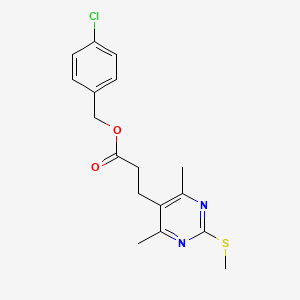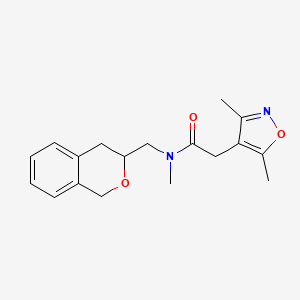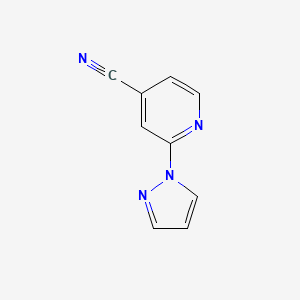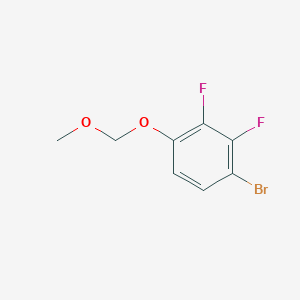![molecular formula C13H20F2N2O2 B2758723 N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361711-91-1](/img/structure/B2758723.png)
N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as DFE-1, is a small molecule inhibitor that has shown promising results in various scientific research studies. DFE-1 is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
DFE-1 exerts its therapeutic effects by inhibiting the activity of the enzyme, dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells and immune cells. DFE-1 binds to the active site of DHODH and inhibits its activity, thereby blocking the de novo pyrimidine biosynthesis pathway.
Biochemical and Physiological Effects:
DFE-1 has been shown to have various biochemical and physiological effects in scientific research studies. DFE-1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DFE-1 has also been shown to modulate the immune response by regulating the activity of immune cells, inhibiting the production of pro-inflammatory cytokines and chemokines, and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE-1 has several advantages for lab experiments. DFE-1 is a small molecule inhibitor that can be easily synthesized and purified. DFE-1 has also been shown to have high selectivity and potency for DHODH inhibition. However, DFE-1 has some limitations for lab experiments. DFE-1 has poor solubility in water, which can limit its use in aqueous-based experiments. DFE-1 can also be toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
DFE-1 has several potential future directions for scientific research. DFE-1 can be further developed as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune disorders. DFE-1 can also be used as a tool compound to study the role of DHODH in various biological processes. Future studies can also focus on developing new analogs of DFE-1 to improve its selectivity and potency for DHODH inhibition.
Métodos De Síntesis
DFE-1 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of DFE-1 is complex and requires expertise in organic chemistry. The first step involves the reaction of 4,4-difluorocyclohexanone with ethyl acetoacetate to form a diketone intermediate. The intermediate is then reacted with ethylamine to form an enamine intermediate. The enamine intermediate is then reacted with acryloyl chloride to form DFE-1.
Aplicaciones Científicas De Investigación
DFE-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. DFE-1 has shown promising results as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. In cancer research, DFE-1 has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DFE-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In immunology research, DFE-1 has been shown to modulate the immune response by regulating the activity of immune cells.
Propiedades
IUPAC Name |
N-[2-[(4,4-difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O2/c1-3-12(19)17(4-2)9-11(18)16-10-5-7-13(14,15)8-6-10/h3,10H,1,4-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZKPVHDPGCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCC(CC1)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4,4-difluorocyclohexyl)carbamoyl]methyl}-N-ethylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)


![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)
![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)

![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)